Scientific Field: Biomedical Science
Application Summary: Poly(4-cyanostyrene)@silver@polylysine nanocomposites have been used to combat bacterial biofilms, which are a significant challenge due to their resistance to drugs.
Methods of Application: The nanocomposites are created by decorating silver nanoparticles on polylysine, which is then combined with poly(4-cyanostyrene).
Results/Outcomes: The nanocomposites achieved nearly 100% antibacterial rates against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Scientific Field: Biotechnology
Application Summary: Poly(4-cyanostyrene) nanoparticles integrated with silver ions have been used as a bio-sensing system for bacteria sensing and fast killing.
Methods of Application: A direct photoreduction method is used to synthesize the Surface-Enhanced Raman Scattering (SERS) tag by integrating poly(4-cyanostyrene) nanoparticles and silver ions.
Results/Outcomes: The sensing strategy can detect at least ∼100 cells of E. coli, ∼10 cells of S. The detection accuracy for actual samples can also reach over 80% and the bacteria were entirely killed by silver ions after the detection.
Scientific Field: Polymer Science
Application Summary: 4-Cyanostyrene has been used in the living anionic polymerization process to create well-defined linear polymers.
Methods of Application: The polymerization process involves the use of 4-Cyanostyrene to create polymers with molecular weights up to 98,500 g/mol in less than 30 minutes.
Scientific Field: Nanotechnology
Application Summary: 4-Cyanostyrene nanoparticles integrated with silver ions have been used to create Surface-Enhanced Raman Scattering (SERS) tags.
Methods of Application: A direct photoreduction method is used to synthesize the SERS tags by integrating 4-Cyanostyrene nanoparticles and silver ions.
4-Cyanostyrene, with the chemical formula C₉H₇N, is an organic compound characterized by a styrene backbone substituted with a cyano group at the para position. It appears as a clear to light yellow liquid and is known for its aromatic properties. The compound is utilized in various chemical syntheses and polymerization processes due to its reactive functional groups. Its molecular structure includes a vinyl group (–CH=CH₂) and a cyano group (–C≡N), which contribute to its unique reactivity and potential applications in materials science and organic synthesis .
4-Cyanostyrene can be synthesized through several methods:
4-Cyanostyrene finds applications across multiple fields:
Interaction studies involving 4-cyanostyrene focus on its reactivity with various agents:
Several compounds exhibit structural similarities to 4-cyanostyrene, each possessing unique characteristics:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Styrene | Aromatic Hydrocarbon | Basic structure without functional groups |
| 4-Methylstyrene | Aromatic Hydrocarbon | Methyl group enhances reactivity |
| 3-Cyanostyrene | Aromatic Hydrocarbon | Cyano group at meta position affects reactivity |
| 2-Cyanostyrene | Aromatic Hydrocarbon | Cyano group at ortho position influences sterics |
4-Cyanostyrene's uniqueness lies in its combination of a cyano group at the para position along with a vinyl group, granting it distinct reactivity compared to other styrenic compounds. This positioning allows for specific electrophilic substitutions and polymerization pathways not available in other derivatives.
Traditional nitration-cyanation methodologies represent the foundational synthetic routes for 4-cyanostyrene production, employing nitric oxide as the primary cyanating agent in vapor-phase reactions [1]. The most extensively documented approach involves the reaction of aromatic alkyl styrenes with nitric oxide in the presence of dehydration-dehydrogenation catalysts at elevated temperatures ranging from 400 to 700 degrees Celsius [1]. This process demonstrates remarkable selectivity, as the vinyl group exhibits unexpected stability against nitric oxide attack, contrary to the behavior observed with simple alkyl substituents [1].
The catalytic system employed in these traditional approaches primarily utilizes silver-on-silica gel and lead acetate-on-silica gel catalysts [1]. Silver-on-silica gel catalysts operate optimally at temperatures between 435 and 510 degrees Celsius, while lead acetate-on-silica gel systems achieve superior performance at 450 to 580 degrees Celsius [1]. The catalyst preparation involves steaming 6-8 mesh silica gel followed by impregnation with silver nitrate solutions and subsequent reduction using sugar-ethanol-nitric acid mixtures [1].
Process optimization studies reveal that molar ratios of nitric oxide to aromatic alkyl styrene should range from 4:1 to 1:1, with space velocities varying from 15 to 2500 hours⁻¹ depending on nitric oxide concentration in the feed stream [1]. The reaction mechanism proceeds through a dehydrogenation pathway where the alkyl substituent undergoes oxidative conversion to a cyano group while preserving the vinyl functionality [1]. Conversion rates typically achieve 26-36% for silver-based catalysts and 19-21% for lead acetate systems, with corresponding yields of 6.5-11% and 20-22% respectively [1].
The process demonstrates significant advantages over earlier synthetic routes that required complex multi-step sequences involving halogenated intermediates and organometallic reagents [1]. Traditional methods such as those described by Marvel and Overberger involved costly starting materials and complicated reaction sequences that were unsuitable for commercial application [1]. The nitric oxide-based approach offers a more direct and economically viable pathway for industrial implementation [1].
Catalytic dehydrogenation methodologies for 4-cyanostyrene production from 4-ethylbenzonitrile derivatives represent an emerging synthetic strategy that leverages the established principles of styrene manufacturing [2] [3]. The dehydrogenation of ethylbenzene to styrene is a well-established industrial process that operates at temperatures above 600 degrees Celsius with promoted iron catalysts in the presence of superheated steam [2]. This endothermic and reversible reaction achieves equilibrium conversions of approximately 83% at 600 degrees Celsius and 0.1 bar pressure [4].
Recent advances in catalytic dehydrogenation have focused on the development of enhanced catalyst systems that improve conversion and selectivity while reducing energy consumption [3] [5]. Multifunctional core-shell redox oxidative dehydrogenation catalysts have been developed that act simultaneously as heterogeneous catalysts, oxygen separation agents, and selective hydrogen combustion materials [3] [5]. These systems achieve up to 97% single-pass conversion and greater than 94% selectivity, representing a 72% yield increase compared to conventional dehydrogenation processes [3].
The core-shell architecture employs a calcium-manganese oxide core for reversible lattice oxygen storage and donation, with a potassium iron oxide shell providing catalytic activity [3]. The lattice oxygen donation from the core stabilizes iron in the +3 oxidation state to maintain high catalytic activity and coke resistance [3]. This redox-oxidative dehydrogenation approach operates autothermally, eliminating the need for external steam addition and achieving 82% energy savings with 79% carbon dioxide emission reduction compared to commercial processes [3] [5].
Modified multiwalled carbon nanotubes have also been investigated as catalysts for oxidative dehydrogenation reactions [2]. Ozonation treatment of these materials creates oxygen-containing surface groups that serve as active sites, achieving conversion and selectivity values of 80% and 92% respectively in ethylbenzene oxidative dehydrogenation [2]. The increase in surface oxygen content correlates directly with enhanced catalytic performance [2].
Living anionic polymerization techniques for 4-cyanostyrene synthesis enable the production of well-defined homopolymers with controlled molecular weights and narrow molecular weight distributions [6] [7]. A breakthrough approach developed at Oak Ridge National Laboratory utilizes a solvent mixture of tetrahydrofuran and N,N-dimethylacetamide in a 4:1 volume ratio to overcome previously reported polymer insolubility issues and extended reaction times [6] [7].
This synthetic route employs high vacuum techniques and affords well-defined linear living poly(4-cyanostyrene) with molecular weights up to 98,500 grams per mole in less than 30 minutes [6] [7]. The polymerization system demonstrates excellent control over molecular architecture, enabling the synthesis of 4-cyanostyrene-based homopolymers and copolymers with various molecular configurations [6] [7]. The tetrahydrofuran/N,N-dimethylacetamide solvent system successfully addresses the limited solubility of poly(4-cyanostyrene) that previously hindered efficient polymerization [6] [7].
Detailed mechanistic studies reveal that anionic polymerization of 4-cyanostyrene proceeds through a living mechanism where carbanion stability is maintained throughout the reaction [8] [9]. The polymerization solutions exhibit characteristic colors of carbanions, and block copolymers of tertiary aminostyrenes and styrene can be obtained quantitatively [10]. Three critical conditions must be fulfilled: living polymerization must proceed, carbanions must remain stable without reacting with solvent or polymer side chains, and propagation time must exceed initiation time [10].
Initiator systems including sec-butyllithium, lithium naphthalenide, and potassium naphthalenide have been successfully employed for 4-cyanostyrene polymerization [11]. The polymerization proceeds rapidly even at -95 degrees Celsius, with complete monomer conversion achieved within one minute [11]. Molecular weight distributions remain narrow with polydispersity indices below 1.2, indicating excellent control over the polymerization process [11].
Gas-phase catalytic processes utilizing metal-silica systems represent advanced methodologies for 4-cyanostyrene production that offer enhanced process control and operational flexibility [1] [12]. These systems can operate in either fixed bed or fluidized bed configurations, with each offering distinct advantages for specific operational requirements [1]. Fixed bed systems provide straightforward operation with downward gas flow over the catalyst, while fluidized bed systems enable upward gas flow and significantly reduce the extreme exothermic effects that sometimes occur in fixed bed operations [1].
Metal-silica catalyst systems demonstrate remarkable versatility in 4-cyanostyrene synthesis applications [12]. Silica-supported metal complex catalysts benefit from unique surface effects that enhance catalytic performance through site-isolation mechanisms, accumulated metal complexes facilitating concerted catalysis, and surface silanol species participating directly in catalytic reactions [12]. The control of immobilization density and location of metal complexes represents a key factor for achieving optimal site-isolation or concerted catalysis effects [12].
Enhanced catalysis in these systems results from multiple factors including the design of linker ligand structures that induce highly reactive, coordinatively unsaturated metal complexes on silica surfaces due to isolated environments [12]. The confinement effect of mesoporous structures enhances the accumulation of active species, boosting reaction rates and potentially increasing enantioselectivity through slight changes in ligand conformation [12]. Direct support electronic effects also influence surface organometallic chemistry and photooxidation of linker metal complexes [12].
Process optimization in gas-phase systems requires careful attention to space velocity, which can vary from 15 to 2500 hours⁻¹ without substantially affecting reaction yields [1]. Lower space velocities are preferred for feed streams with low nitric oxide concentrations, while higher space velocities should be employed with high nitric oxide concentration feeds to prevent yield losses from over-oxidation [1]. Temperature control remains critical, with optimal operating ranges dependent on the specific catalyst system employed [1].
Industrial-scale production of 4-cyanostyrene faces significant challenges related to process economics, energy efficiency, and environmental impact that require comprehensive optimization strategies [13] [14] [15]. The conventional dehydrogenation approach for styrene production, which serves as a model for 4-cyanostyrene manufacturing, consumes substantial energy due to its endothermic nature and requirement for high temperatures above 600 degrees Celsius [14] [16].
Current styrene production reportedly emits over 27 million tons of carbon dioxide annually, highlighting the urgent need for more sustainable manufacturing approaches [5]. Process optimization studies have identified key variables including steam-to-ethylbenzene ratios, reactor inlet temperatures, recycle flowrates, and reactor sizing as critical factors affecting both economic performance and environmental impact [13]. Lower reactor temperatures suppress side reactions but require higher recycle rates to maintain production levels, thereby increasing separation costs [13].
Energy integration and heat management represent crucial optimization targets for industrial implementation [15]. The balance between raw material costs and energy costs requires careful optimization of reactor length, with studies indicating that increasing reactor length from 3.5 to 7 meters can reduce total expenses despite increased reactor capital investment [13]. The reduction in ethylbenzene recycle requirements more than compensates for the additional reactor costs through decreased energy and capital expenditures in the separation section [13].
Advanced process control strategies have been developed to handle large disturbances in production rates while maintaining optimal performance [13]. These strategies incorporate plantwide control methodologies that coordinate reactor operations with downstream separation processes [13]. Material selection also impacts process economics, with studies indicating that changing tower construction from carbon steel to stainless steel can improve net present value by 74 million dollars [15].
Catalyst regeneration and management present additional challenges for continuous industrial operation [1]. Catalysts used for substantial periods can be regenerated by treatment at temperatures of 400 to 700 degrees Celsius for at least 2 hours, enabling repeated utilization in 4-cyanostyrene production [1]. The development of more robust catalyst systems that resist deactivation and enable longer operating cycles remains an active area of research and development [1].
| Synthetic Method | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity/Yield (%) | Catalyst/Initiator | Space Velocity (h⁻¹) | Key Advantages |
|---|---|---|---|---|---|---|---|
| Nitric Oxide/Methylstyrene (Ag/SiO₂) | 400-510 | Atmospheric | 26-36 | 6.5-11 | Silver-on-Silica Gel | 15-2500 | Simple process, commercial feasibility |
| Nitric Oxide/Methylstyrene (Pb(OAc)₂/SiO₂) | 450-580 | Atmospheric | 19-21 | 20-22 | Lead Acetate-on-Silica Gel | 15-2500 | Higher yields than Ag catalyst |
| Living Anionic Polymerization (THF/DMA) | -78 to -95 | High Vacuum | ~100 | >94 | sec-BuLi in THF/DMA | N/A | Controlled molecular weights, narrow MWD |
| Catalytic Dehydrogenation (Conventional) | 600-650 | 0.1-1.0 | 50-60 | 83 (equilibrium) | Iron Oxide-based | Industrial Scale | Established industrial process |
| Redox-ODH (Core-Shell Catalyst) | 500-600 | Atmospheric | 97 | >94 | (Ca/Mn)₁₋ₓO@KFeO₂ | Industrial Scale | High conversion, energy efficient |
| Gas-Phase Process (Fixed Bed) | 400-700 | Atmospheric | Variable | Variable | Dehydration-Dehydrogenation | 15-2500 | Reduced exotherm, better control |
| Gas-Phase Process (Fluidized Bed) | 400-700 | Atmospheric | Variable | Variable | Dehydration-Dehydrogenation | 15-2500 | Better temperature control |
| Process Parameter | Traditional Dehydrogenation | Redox-ODH Process | Gas-Phase Catalytic |
|---|---|---|---|
| Reactor Type | Fixed bed adiabatic | Redox cyclic operation | Fixed/Fluidized bed |
| Steam-to-Feed Ratio | 5:1 to 12:1 | No steam required | Variable with diluent |
| Residence Time | Short contact times | Optimized for conversion | 15-2500 h⁻¹ WHSV |
| Heat Management | External heating required | Autothermal operation | Temperature control critical |
| Product Separation | Multi-stage distillation | Simplified separation | Condensation + distillation |
| Catalyst Regeneration | Steam/air regeneration | In-situ regeneration | Oxidative regeneration |
| Energy Requirements | High (endothermic) | 82% energy savings | Moderate |
| By-product Formation | Benzene, toluene, coke | Minimal by-products | Carbon, CO₂, residues |
4-Cyanostyrene exhibits distinctive thermodynamic characteristics that are influenced by its aromatic benzonitrile structure and vinyl functionality. The compound displays a boiling point of 245°C at 760 mmHg [1], which reflects the contribution of the aromatic ring system and the electron-withdrawing cyano group to intermolecular interactions. Under reduced pressure conditions commonly employed in laboratory settings, the boiling point decreases significantly to 92-93°C at 3 mmHg [2] [3] [4], making it suitable for distillation purification methods.
The phase behavior of 4-cyanostyrene is characterized by its liquid state at ambient temperature conditions. Multiple commercial sources confirm that the compound exists as a clear colorless to very slightly yellow liquid [5] [4] [6] at room temperature, indicating that its melting point lies well below 25°C. The absence of reported melting point data in major chemical databases suggests that 4-cyanostyrene remains in the liquid phase under normal handling and storage conditions [5] [1].
The density of 4-cyanostyrene is reported as 1.0 g/cm³ [1], which is typical for aromatic compounds with polar substituents. The refractive index ranges from 1.5765 to 1.5785 at 20°C and 589 nm [2] [3] [4] [6], reflecting the compound's aromatic character and the presence of the nitrile group, which contributes to the overall polarizability of the molecule.
The solubility profile of 4-cyanostyrene demonstrates typical behavior for aromatic compounds containing polar functional groups. The compound exhibits complete immiscibility with water [2] [4] [7], which is attributed to its predominant hydrophobic aromatic character and the inability of the cyano group to form sufficient hydrogen bonding interactions with water molecules.
In contrast, 4-cyanostyrene shows favorable solubility characteristics in organic solvents. The compound demonstrates slight solubility in dichloromethane and chloroform [8], which can be attributed to the dipole-dipole interactions between the polar cyano group and the halogenated solvents. These chlorinated solvents are known to form hydrogen bonds with nitrile groups through their acidic C-H protons [9] [10].
The compound exhibits very slight solubility in ethyl acetate [8], indicating limited compatibility with moderately polar aprotic solvents. However, 4-cyanostyrene generally shows good to excellent solubility in most organic solvents [5] [7], particularly those with similar polarities and aromatic character, making it suitable for use in organic synthesis applications and polymer chemistry.
The cyano group in 4-cyanostyrene functions as a strong electron-withdrawing substituent [11] [12] [13] [14], significantly influencing the electronic properties of the aromatic system. The nitrile functionality creates a positive region of electrostatic potential [11] in its vicinity, which affects both the ground state electron distribution and excited state behavior of the molecule.
The electron-withdrawing character of the cyano group manifests through both inductive and resonance effects [15] [16]. The highly electronegative nitrogen atom in the triple bond draws electron density from the aromatic ring system, creating partial positive charges on the ortho and para positions relative to the substituent [15]. This electron withdrawal significantly affects the molecule's dipole moment, with benzonitrile derivatives typically exhibiting large dipole moments exceeding 4 Debye units [17] [18] [19].
The presence of the vinyl group in the para position relative to the cyano substituent creates a conjugated π-electron system that allows for extended delocalization. The vinyl substituent, being an electron-donating group, partially counteracts the electron-withdrawing effect of the cyano group, resulting in a push-pull electronic arrangement [20]. This electronic structure contributes to the compound's reactivity in polymerization reactions and its utility as a building block for advanced materials.
Computational studies have demonstrated that the cyano group produces a weak π-hole [11] [21] that can participate in intermolecular interactions. When multiple cyano groups are properly positioned, they can create more intense positive regions that facilitate attractive interactions with nucleophiles, indicating the versatility of the cyano functionality in molecular recognition and self-assembly processes.
4-Cyanostyrene requires careful thermal management due to its propensity for thermal polymerization and degradation processes. The compound is commercially supplied with 4-tert-butylcatechol (TBC) at 0.05% concentration [2] [3] [4] [7] [22] as a polymerization inhibitor to prevent uncontrolled vinyl polymerization during storage and handling.
The thermal degradation pathways for 4-cyanostyrene involve multiple competing processes. The primary concern is thermal polymerization of the vinyl group, which can be initiated by elevated temperatures, light exposure, or the presence of radical initiators [7]. This process is highly exothermic and can lead to runaway reactions if not properly controlled [23] [24].
Studies on related cyanate compounds indicate that thermal decomposition typically begins with hydrocarbon chain scission and cross-linking at temperatures between 400-450°C [25] [26]. For cyano-containing compounds, degradation may involve isomerization of cyanurate to isocyanate [26] followed by further decomposition to produce volatile compounds including carbon monoxide, carbon dioxide, hydrogen cyanide, and ammonia.
The stabilizer requirements for 4-cyanostyrene are stringent due to its reactive nature. The compound must be stored at 2-8°C [3] [22] [27] in a refrigerated environment to minimize thermal activation of polymerization processes. It is incompatible with strong oxidizing agents, polymerization catalysts, and polymerizing initiators [2] [7] [22], which can trigger rapid polymerization reactions.
The effectiveness of TBC as a stabilizer operates through radical scavenging mechanisms [24] [28]. TBC can capture alkyl radicals produced during thermal initiation, effectively terminating chain polymerization processes. The inhibition efficiency depends on temperature, with higher temperatures requiring more stabilizer or reduced storage times. Studies indicate that inhibition times decrease exponentially with increasing temperature [23], making temperature control critical for long-term storage stability.
Irritant